molecular formula C10H9F3O2 B7997962 Ethyl 2-(2,4,6-trifluorophenyl)acetate

Ethyl 2-(2,4,6-trifluorophenyl)acetate

Cat. No.: B7997962
M. Wt: 218.17 g/mol
InChI Key: YNRBMAMRMQJKBW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,6-trifluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4,6-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4,6-trifluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,4,6-trifluorobenzyl bromide with ethyl acetate in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-trifluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(2,4,6-trifluorophenyl)acetic acid.

    Reduction: 2-(2,4,6-trifluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,4,6-trifluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4,6-trifluorophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Ethyl 2-(2,4,6-trifluorophenyl)acetate can be compared with other fluorinated phenylacetic acid derivatives, such as:

  • Ethyl 2-(2,4-difluorophenyl)acetate
  • Ethyl 2-(2,6-difluorophenyl)acetate
  • **Ethyl 2-(4-flu

Properties

IUPAC Name

ethyl 2-(2,4,6-trifluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-10(14)5-7-8(12)3-6(11)4-9(7)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRBMAMRMQJKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trifluorophenylacetic acid (570 mg, 3.0 mmol), iodoethane (1.56 g, 10 mmol), and potassium carbonate (1.38 g, 10 mmol) in 5 mL of dimethylsulfoxide is stirred at 50° C. for 3 h, and cooled to room temperature. The mixture is partitioned between diethyl ether and water. The organic layer is washed with water, and saturated sodium chloride, dried over magnesium sulfate, and filtered through magnesol. The filtrate is concentrated to give ethyl 2,4,6-trifluorophenylacetate as a light yellow oil (581 mg, 2.66 mmol).
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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